6-phenyl-2,3-dihydro-1H-inden-1-one
Overview
Description
6-phenyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones It is characterized by a phenyl group attached to the 6th position of the indanone structure
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to 6-phenyl-2,3-dihydro-1h-inden-1-one, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . It is plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 2,3-dihydro-1H-inden-1-one. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the cyclization of 2-phenyl-1-indanone under acidic conditions. This reaction can be facilitated by using strong acids such as sulfuric acid (H2SO4) or polyphosphoric acid (PPA) to promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors can enhance the yield and purity of the product while minimizing the formation of by-products. Additionally, the reaction conditions can be optimized to achieve high selectivity and conversion rates.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-phenyl-1H-inden-1-one using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.
Reduction: Reduction of the carbonyl group can yield 6-phenyl-2,3-dihydro-1H-inden-1-ol. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. For example, nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: 6-phenyl-1H-inden-1-one.
Reduction: 6-phenyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-phenyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
6-phenyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds such as:
2,3-dihydro-1H-inden-1-one: Lacks the phenyl group at the 6th position, resulting in different chemical properties and reactivity.
6-methyl-2,3-dihydro-1H-inden-1-one: Contains a methyl group instead of a phenyl group, leading to variations in steric and electronic effects.
6-chloro-2,3-dihydro-1H-inden-1-one: The presence of a chlorine atom introduces different reactivity patterns due to the electron-withdrawing nature of chlorine.
The uniqueness of this compound lies in its phenyl group, which can participate in π-π interactions and influence the compound’s overall reactivity and stability.
Properties
IUPAC Name |
6-phenyl-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15-9-8-12-6-7-13(10-14(12)15)11-4-2-1-3-5-11/h1-7,10H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLPDNBBNZQPFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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